(R)-Enantiomer vs. (S)-Enantiomer: Stereospecific Advantage in CCR5 Antagonist Scaffolds
The (R)-configuration at the C1 position of the indane amine scaffold is critical for potent CCR5 antagonism. In a series of indane-based CCR5 antagonists, enantiomers with the (S)-configuration at C1 exhibited significantly reduced potency compared to their (R)-counterparts. For example, a closely related diastereomeric pair showed a >170-fold difference in MIP-1β binding assay IC50 values (IC50 = 3.9 nM for the active diastereomer vs. 190 nM for the less active one) [1]. This stereochemical dependence underscores the procurement need for the analytically confirmed (R)-enantiomer hydrochloride salt rather than a racemate or the (S)-form.
| Evidence Dimension | CCR5 binding affinity (MIP-1β assay) |
|---|---|
| Target Compound Data | N/A (specific data for (R)-5,7-difluoro-2,3-dihydro-1H-inden-1-amine not reported) [1] |
| Comparator Or Baseline | Related indane (R)-diastereomer: 3.9 nM; (S)-diastereomer: 190 nM |
| Quantified Difference | ~49-fold loss of potency for the incorrect stereoisomer |
| Conditions | MIP-1β binding assay in Cf2Th-CD4/CCR5 cells [1] |
Why This Matters
Only the (R)-enantiomer provides the correct stereochemistry for engaging chiral biological targets, and use of the wrong enantiomer can result in a catastrophic loss of activity.
- [1] Xue, C. B., et al. (2010). Discovery of INCB9471, a Potent, Selective, and Orally Bioavailable CCR5 Antagonist with Potent Anti-HIV-1 Activity. ACS Med Chem Lett, 1(9), 483-487. DOI: 10.1021/ml1001535 View Source
